molecular formula C15H26N2O B3887987 3-[4-(Dibutylamino)but-2-ynoxy]propanenitrile

3-[4-(Dibutylamino)but-2-ynoxy]propanenitrile

Cat. No.: B3887987
M. Wt: 250.38 g/mol
InChI Key: XGWIHOFDUGIQPQ-UHFFFAOYSA-N
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Description

3-[4-(Dibutylamino)but-2-ynoxy]propanenitrile: is an organic compound with a complex structure that includes a nitrile group, an ether linkage, and a dibutylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dibutylamino)but-2-ynoxy]propanenitrile typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(dibutylamino)but-2-yn-1-ol and 3-bromopropanenitrile.

    Reaction Conditions: The reaction between 4-(dibutylamino)but-2-yn-1-ol and 3-bromopropanenitrile is carried out under basic conditions, often using a base like potassium carbonate in an aprotic solvent such as dimethylformamide.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dibutylamino)but-2-ynoxy]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles such as amines or thiols can replace the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Corresponding oxidized products such as carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-[4-(Dibutylamino)but-2-ynoxy]propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-(Dibutylamino)but-2-ynoxy]propanenitrile involves its interaction with specific molecular targets and pathways. The dibutylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The nitrile group can act as a reactive site for further chemical modifications, enabling the compound to exert its effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Diethylamino)but-2-ynoxy]propanenitrile
  • 3-[4-(Dimethylamino)but-2-ynoxy]propanenitrile
  • 3-[4-(Dipropylamino)but-2-ynoxy]propanenitrile

Uniqueness

3-[4-(Dibutylamino)but-2-ynoxy]propanenitrile is unique due to the presence of the dibutylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[4-(dibutylamino)but-2-ynoxy]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c1-3-5-11-17(12-6-4-2)13-7-8-14-18-15-9-10-16/h3-6,9,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWIHOFDUGIQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC#CCOCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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